3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea
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Overview
Description
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is a complex organic compound that features a benzodioxole ring, a pyridine ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyridine-pyrazine intermediates, which are then coupled through a series of reactions involving urea formation.
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Step 1: Preparation of Benzodioxole Intermediate
Reagents: 1,3-benzodioxole, formaldehyde
Conditions: Acidic medium, reflux
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Step 2: Preparation of Pyridine-Pyrazine Intermediate
Reagents: Pyridine, pyrazine, suitable halogenating agent
Conditions: Basic medium, room temperature
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Step 3: Coupling Reaction
Reagents: Benzodioxole intermediate, pyridine-pyrazine intermediate, urea
Conditions: Solvent (e.g., ethanol), elevated temperature
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions
Reduction: Lithium aluminum hydride, anhydrous conditions
Substitution: Nucleophiles such as amines or thiols, basic conditions
Major Products
Oxidation Products: Corresponding oxides of the benzodioxole and pyridine-pyrazine moieties
Reduction Products: Reduced derivatives with hydrogenated rings
Substitution Products: Functionalized derivatives with new substituents on the pyridine or pyrazine rings
Scientific Research Applications
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Industry: Employed in the synthesis of advanced polymers and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- 2-(2-Hydroxy-5-methylphenyl)benzotriazole
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
Uniqueness
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea is unique due to its combination of benzodioxole, pyridine, and pyrazine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[(3-pyridin-4-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c25-19(23-10-13-1-2-16-17(9-13)27-12-26-16)24-11-15-18(22-8-7-21-15)14-3-5-20-6-4-14/h1-9H,10-12H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPIIQYSSGJABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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